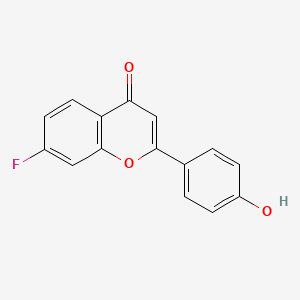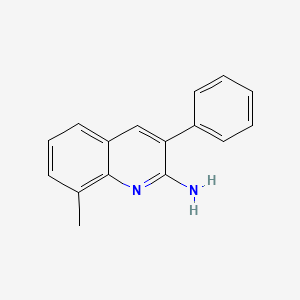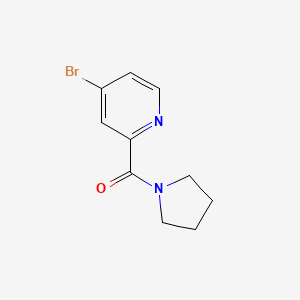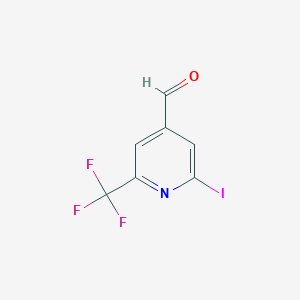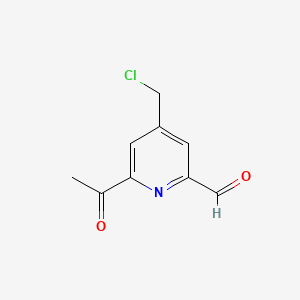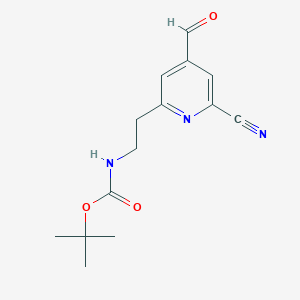
Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate: is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyano group, and a formyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-cyano-4-formylpyridin-2-yl)ethylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of 2-(6-cyano-4-carboxypyridin-2-yl)ethylcarbamate.
Reduction: Formation of 2-(6-amino-4-formylpyridin-2-yl)ethylcarbamate.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug discovery and development. Researchers can modify its structure to enhance its biological activity and selectivity towards specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Uniqueness: Tert-butyl 2-(6-cyano-4-formylpyridin-2-YL)ethylcarbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-cyano-4-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-5-4-11-6-10(9-18)7-12(8-15)17-11/h6-7,9H,4-5H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
GOOCEWAAIGNQDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



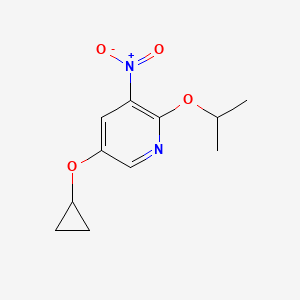
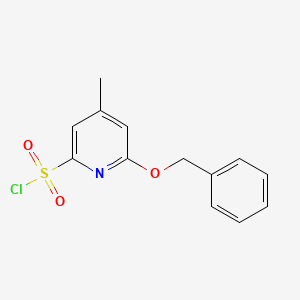
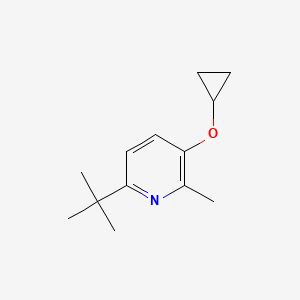
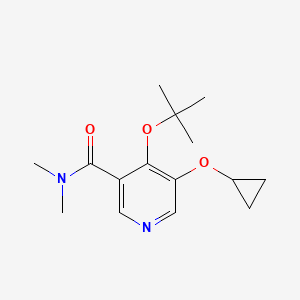
![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)
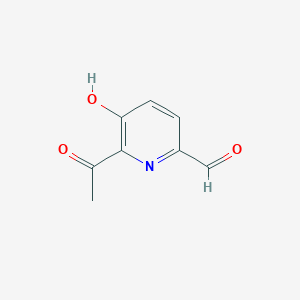
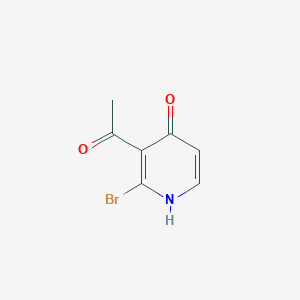
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
